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Introduction
Deep Anterior Lamellar Keratoplasty (DALK) is a corneal transplantation technique that

involves the selective removal and replacement of the corneal stroma, while preserving the

patient's native Descemet's membrane and endothelium.[1] This procedure is a significant

advancement in the treatment of corneal stromal pathologies, such as keratoconus, corneal

scars, and stromal dystrophies, in patients with healthy endothelial function.[2][3] The primary

advantage of DALK over traditional full-thickness penetrating keratoplasty (PK) is the

elimination of endothelial graft rejection, a major cause of graft failure.[2] This guide provides a

comprehensive overview of the long-term outcomes of DALK, detailing quantitative data,

experimental protocols, and key procedural workflows to inform research and development in

this field.

Quantitative Outcomes of DALK
The long-term success of DALK is evaluated through several key metrics, including graft

survival, endothelial cell preservation, visual acuity, and the incidence of postoperative

complications. The following tables summarize quantitative data from various long-term

studies.

Table 1: Graft Survival Rates
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Follow-up Period Graft Survival Rate (%) Study/Citation

1 Year 99.9-100% [4]

3 Years 92.9% [4]

5 Years 90.4% [4]

10 Years 96.7% - 99.3% [5][6]

20 Years 95.6% [5]

Table 2: Endothelial Cell Density (ECD) and Loss
Follow-up Period

Mean ECD
(cells/mm²)

Cumulative ECD
Loss (%)

Study/Citation

Preoperative 2494 ± 382 N/A [5]

6 Months - 11% (range, 10-13%) [6]

1 Year - 8.1% - 14.9% [7][8]

2 Years - 10.5% - 18.12% [7][8]

4 Years - 21.62% [8]

6 Years - 15.1% [7]

8 Years - 22.5% [7]

10 Years 1521 ± 659 - [5]

Note: Endothelial cell loss in DALK is primarily attributed to surgical trauma and postoperative

inflammation, as the host endothelium is preserved.[9] The rate of loss is significantly lower

than that observed after PK.[8]

Table 3: Visual and Refractive Outcomes
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Outcome Measure Preoperative
Postoperative
(Long-Term)

Study/Citation

Best Corrected Visual

Acuity (BCVA)
20/378 20/32 (at 30 months) [5]

Mean Refractive

Spherical Equivalent

(D)

-11.1 ± 5.6 -2.6 ± 3.5 [10]

Mean Keratometry (D) 60.7 ± 6.1 44.4 ± 2.2 [10]

Topographic

Astigmatism (D)
4.7 ± 2.6 2.9 ± 1.3 [10]

Visual acuity after DALK is comparable to PK in the long term, although visual recovery may be

slower with manual dissection techniques compared to the big-bubble technique or PK.[5]

Table 4: Long-Term Complication Rates
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Complication Incidence Rate (%) Notes Study/Citation

Graft Rejection

(Epithelial/Stromal)
3% - 14.3%

Endothelial rejection is

eliminated. Rejection

episodes are typically

reversible with topical

corticosteroids.

[2][11]

Secondary Glaucoma 3.37% - 26.7%

Incidence is

significantly lower

than after PK.

[11][12]

Cataract 1.47% - 3.7% - [11][12]

Suture-Related

Complications
1.05%

Includes loosening,

vascularization, and

sterile infiltrates.

[12]

Interface Haze Variable

Can affect visual

acuity but often

improves over time.

[13]

Double Anterior

Chamber

9.6% (early

postoperative)

Often resolves

spontaneously or with

intervention.

[13]

Descemet's

Membrane Perforation

(Intraoperative)

2% - 12%
May necessitate

conversion to PK.
[14]

Experimental Protocols
Patient Selection Criteria
Successful long-term outcomes in DALK are highly dependent on appropriate patient selection.

Indications:

Corneal stromal pathologies with a healthy, functioning endothelium.[3]

Keratoconus (most common indication).[2]
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Corneal scars (not full-thickness).[1]

Hereditary stromal dystrophies (e.g., granular, lattice).[2]

Pellucid marginal degeneration and post-LASIK ectasia.[2]

Contraindications:

Pathologies affecting the endothelium (e.g., Fuchs' endothelial dystrophy, pseudophakic

bullous keratopathy).[2]

Full-thickness corneal perforation or lesions involving Descemet's membrane.[15]

Deep posterior corneal scarring or prior hydrops with discontinuity in Descemet's

membrane may favor PK.[15]

Preoperative Assessment:

Comprehensive eye examination, including corneal measurements and imaging (e.g.,

Scheimpflug tomography).[5]

Assessment of co-morbidities such as active inflammation or infection, which should be

treated prior to surgery.[5]

Evaluation of the crystalline lens status to determine the need for combined or sequential

cataract surgery.[5]

Surgical Protocol: Big-Bubble Technique
The big-bubble technique, introduced by Anwar, is the most common method for achieving a

Descemetic DALK.[16]

Anesthesia: Monitored anesthesia care is typically sufficient.[5]

Host Cornea Preparation:

The center of the host cornea is marked.

A partial-thickness trephination (approximately 90% depth) is performed.[1]
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Big-Bubble Formation:

A 27-gauge needle or a specialized cannula is inserted into the deep stroma.[1]

Air is injected forcefully to create a large bubble, separating Descemet's membrane from

the posterior stroma.[1][10] A 10-mL airtight syringe is recommended to ensure sufficient

air volume in a single attempt.[10]

Stromal Removal:

The anterior stroma (approximately 70%) is removed using a crescent blade.[1]

A paracentesis is created to release aqueous humor.[1]

The remaining posterior stroma is incised, and viscoelastic may be injected into the space

to facilitate separation.[1]

The residual stroma is then excised with curved corneal scissors.[1]

Donor Tissue Preparation:

The donor cornea's endothelium and Descemet's membrane are removed, typically by

manual stripping.[1]

The donor button is then trephinated to the appropriate size.[1]

Graft Suturing:

The donor graft is secured to the host corneal bed using interrupted and/or running 10-0

nylon sutures.[1]

Suture depth is typically around 50% in the donor tissue and 90% in the recipient tissue.[5]

Suture knots are rotated and buried.[1]

Surgical Protocol: Manual Dissection Technique
Manual dissection is an alternative when the big-bubble technique is not feasible, such as in

cases with deep stromal scarring.[5]
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Anesthesia and Trephination: Similar to the big-bubble technique.

Stromal Dissection:

The anterior corneal stroma is removed layer-by-layer using a crescent blade or other

specialized dissectors.[2]

To aid visualization of the dissection depth, air may be injected into the anterior chamber

to create an "air-endothelium interface" (Melles technique).[5][17]

Stromal Removal: The dissection is continued until the desired depth, ideally close to

Descemet's membrane, is reached.

Donor Preparation and Suturing: Similar to the big-bubble technique.

Postoperative Care Protocol
A structured postoperative regimen is crucial for long-term graft survival and optimal outcomes.

Medications:

Topical Corticosteroids (e.g., Prednisolone Acetate 1%): Started at a high frequency (e.g.,

6 times daily) and tapered over several months to a year to prevent rejection.[4][18][19]

Topical Antibiotics (e.g., Ofloxacin 0.3%): Typically prescribed 4 times daily until the bottle

is empty to prevent infection.[18][19]

Lubricating Ointment: Applied at bedtime to support epithelial healing.[19]

Activity Restrictions:

Wear an eye shield at night for at least one week.[18]

Avoid rubbing the eye.[18]

Refrain from strenuous activities, heavy lifting (>30 lbs), and bending below the waist for at

least two weeks.[18]

Avoid swimming and using hot tubs for at least four weeks.[19]
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Follow-up Schedule:

Regular follow-up visits are essential to monitor for complications such as graft rejection,

infection, and increased intraocular pressure.[20]

Suture removal is typically performed 12-15 months postoperatively.[5]

Outcome Assessment Protocols
Visual Acuity: Best-corrected visual acuity (BCVA) is typically measured using Snellen or

ETDRS charts.[21]

Endothelial Cell Density: Assessed using non-contact specular microscopy.[6] Computer-

assisted morphometry analyzes cell size, shape, and density.[22]

Graft Rejection Assessment: Slit-lamp examination is used to identify clinical signs of

rejection, which can include sectoral stromal edema, haze, keratic precipitates (in cases of

inflammation extending to the anterior chamber), and vascularization.[11][23]

Visualizations
DALK Surgical Workflow
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Caption: A flowchart illustrating the key phases and steps of the Deep Anterior Lamellar

Keratoplasty (DALK) procedure.

Logical Relationship: DALK vs. PK Long-Term
Outcomes

DALK vs. PK: Comparative Long-Term Outcomes

DALK
(Deep Anterior Lamellar Keratoplasty)

Graft Survival

Similar/Higher

Endothelial Cell Loss

Significantly Lower

Graft Rejection Risk

Lower (No Endothelial Rejection) Secondary Glaucoma Risk

Lower Final Visual Acuity

Comparable

Speed of Visual Recovery

Potentially Slower (Manual)

PK
(Penetrating Keratoplasty)

Superior Outcomes for DALK

Superior Outcomes for PK

Click to download full resolution via product page

Caption: A diagram comparing the long-term outcomes of DALK and Penetrating Keratoplasty

(PK) across key metrics.

Decision-Making Workflow: Patient Candidacy for DALK
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Caption: A flowchart outlining the key decision points for determining a patient's candidacy for

DALK versus PK.

Conclusion
Deep Anterior Lamellar Keratoplasty has demonstrated excellent long-term graft survival and

superior preservation of the corneal endothelium compared to Penetrating Keratoplasty.[5][24]

While final visual outcomes are often comparable, the significantly reduced risk of endothelial

rejection and secondary glaucoma makes DALK a preferable option for patients with stromal

disease and healthy endothelium.[5] The choice of surgical technique, particularly the

successful application of the big-bubble method, can influence the speed of visual recovery.[5]

Continued research into refining surgical techniques, managing intraoperative complications,

and optimizing postoperative care will further enhance the long-term success of this procedure.

This technical guide provides a foundational understanding of the current state of DALK

outcomes and methodologies for professionals engaged in ophthalmic research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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